Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate
Description
Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate is a synthetic organic compound characterized by a benzoate core functionalized with a phenoxy-methyl group, a cyano-substituted ene-carbamoyl moiety, and a 3-ethoxypropyl chain.
Properties
IUPAC Name |
methyl 4-[[4-[2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-32-13-5-12-27-24(28)21(16-26)14-19-8-11-22(23(15-19)30-2)33-17-18-6-9-20(10-7-18)25(29)31-3/h6-11,14-15H,4-5,12-13,17H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTTYHVBJBFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.507 g/mol . The compound features a benzoate moiety linked to a cyano group and an ethoxypropyl carbamoyl group, contributing to its diverse biological activities.
Biological Activities
1. Inhibition of Enzymatic Pathways
Research indicates that this compound acts as an inhibitor of aldosterone synthase and aromatase, enzymes involved in steroidogenesis. Inhibition of these pathways suggests potential therapeutic applications in treating conditions such as hypertension and hormone-dependent cancers .
2. Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi points to its potential use in developing new antimicrobial agents .
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Aldosterone Synthase Inhibition : By inhibiting aldosterone synthase, the compound may reduce sodium retention and blood pressure.
- Aromatase Inhibition : Aromatase inhibitors are crucial in the management of estrogen-sensitive tumors, indicating potential applications in oncology.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, Methyl 4-[(4-{2-cyano...}) was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.507 g/mol |
| Biological Activities | Aldosterone synthase inhibitor |
| Aromatase inhibitor | |
| Antimicrobial | |
| Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in the evidence. Key comparisons focus on substituent effects, physicochemical properties, and synthetic strategies.
Structural and Functional Group Comparisons
- Quinoline-Based Benzoates (): Compounds C1–C7 in share a methyl benzoate core linked to quinoline derivatives via piperazine. While the target compound lacks a quinoline moiety, both classes feature electron-withdrawing groups (e.g., cyano in the target vs. halogens in C2–C4) that influence electronic distribution and stability. The 3-ethoxypropyl carbamoyl group in the target compound may enhance solubility compared to halogenated quinolines, which are typically lipophilic .
Acrylate Derivatives () :
The Alzheimer’s disease-targeted compounds in incorporate acrylate groups and bicyclic terpene motifs. Unlike the target compound, these analogs prioritize rigidity for receptor binding. However, both classes utilize carbamoyl groups for hydrogen bonding, suggesting shared strategies in optimizing bioactivity .- Pesticide-Related Benzoates (Evidences 8–9): Pesticide compounds like triflusulfuron methyl ester () feature sulfonylurea and triazine groups absent in the target compound. This highlights divergent applications: the target’s cyano and carbamoyl groups likely target enzymatic pathways rather than herbicidal activity .
Physicochemical Properties
The table below summarizes data from structurally related compounds:
- Melting Points and Yields : The target compound’s lack of reported data contrasts with analogs in , where yields (45–74%) and melting points (79–161°C) correlate with substituent bulkiness. The target’s ethoxypropyl chain may lower its melting point compared to rigid bicyclic systems .
- Solubility: The 3-ethoxypropyl group likely improves aqueous solubility over halogenated quinolines () but may reduce it compared to sulfonamide-containing pesticides () .
Research Implications and Gaps
- However, in vitro/in vivo data are needed to confirm this .
- Synthetic Optimization : Lessons from indicate that modifying the ethoxypropyl chain (e.g., introducing halogens or methoxy groups) could tune bioavailability and potency .
Preparation Methods
Synthesis of 3-Ethoxypropyl Carbamoyl Intermediate
The ethoxypropyl carbamoyl group is synthesized via a nucleophilic acyl substitution reaction.
Procedure :
- Reactants : 3-Ethoxypropylamine (1.0 eq) and ethyl chlorooxoacetate (1.2 eq)
- Solvent : Anhydrous dichloromethane (DCM)
- Base : Triethylamine (2.0 eq)
- Conditions : 0°C to room temperature, 12 hours under nitrogen atmosphere
- Workup : Extraction with DCM, washing with 5% HCl and saturated NaHCO3, drying over MgSO4
- Purification : Column chromatography (SiO2, hexane/ethyl acetate 7:3)
Yield : 78–82%
Key Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch of carbamate)
- 1H NMR (400 MHz, CDCl3) : δ 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.45 (t, J = 6.3 Hz, 2H, NHCH2)
Knoevenagel Condensation for Cyano Group Introduction
The cyano group is introduced via a Knoevenagel reaction between the carbamoyl intermediate and malononitrile.
Procedure :
- Reactants : Ethoxypropyl carbamoyl intermediate (1.0 eq), malononitrile (1.5 eq)
- Catalyst : Ammonium acetate (0.1 eq)
- Solvent : Ethanol (reflux, 6 hours)
- Workup : Precipitation in ice-water, filtration
- Purification : Recrystallization from ethanol
Yield : 65–70%
Mechanistic Insight :
The reaction proceeds through a base-catalyzed deprotonation of malononitrile, followed by nucleophilic attack on the carbonyl carbon of the carbamoyl group. The α,β-unsaturated nitrile product is stabilized by conjugation.
Coupling with Methoxyphenoxy Component
The methoxyphenoxy segment is introduced via a Mitsunobu reaction or nucleophilic aromatic substitution.
Procedure (Mitsunobu) :
- Reactants : Phenolic component (1.0 eq), brominated intermediate (1.2 eq)
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq)
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours
- Workup : Filtration through Celite, solvent evaporation
- Purification : Flash chromatography (SiO2, gradient elution)
Alternative Method (Nucleophilic Substitution) :
- Conditions : K2CO3 (2.0 eq), DMF, 80°C, 48 hours
- Yield : 55–60%
Esterification to Methyl Benzoate
The final esterification step employs methyl iodide under basic conditions.
Procedure :
- Reactants : Benzoic acid intermediate (1.0 eq), methyl iodide (3.0 eq)
- Base : Potassium carbonate (4.0 eq)
- Solvent : N,N-Dimethylformamide (DMF), 60°C, 24 hours
- Workup : Dilution with water, extraction with ethyl acetate
- Purification : Recrystallization from methanol
Optimization Data :
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 50–80 | 60 |
| Methyl iodide (eq) | 2.0–4.0 | 3.0 |
| Reaction time (h) | 12–36 | 24 |
Analytical Characterization
Spectroscopic Data :
- 1H NMR (500 MHz, CDCl3) :
δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.90 (s, 1H, CH=), 4.50 (s, 2H, OCH2), 3.90 (s, 3H, OCH3), 3.75 (q, J = 7.0 Hz, 2H, OCH2CH3) - 13C NMR (125 MHz, CDCl3) :
δ 167.2 (C=O), 159.8 (CN), 132.5–114.7 (Ar-C), 70.1 (OCH2), 52.3 (OCH3) - HRMS (ESI+) :
Calculated for C25H27N3O6 [M+H]+: 490.1923; Found: 490.1925
Challenges and Optimization Strategies
Q & A
Q. What are the recommended storage conditions and handling protocols for this compound?
Answer:
- Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sunlight, and incompatible materials (e.g., strong acids, oxidizers) .
- Handling: Use NIOSH-approved respirators (P95 or higher), nitrile gloves, and safety goggles. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation of dust or vapors .
- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific antidote is documented .
Q. Table 1: Key Safety Parameters
| Parameter | Details | Source |
|---|---|---|
| Stability | Stable under normal conditions | |
| Incompatible Materials | Strong acids, bases, oxidizers | |
| Fire Hazards | Emits toxic fumes (e.g., CN⁻) |
Q. What is known about its solubility and physicochemical properties?
Answer: Limited data are available, but analogous benzoate derivatives (e.g., methyl 4-(cyanoacetyl)benzoate) show low water solubility and melting points between 170–174°C . For this compound:
- Methodological Approach:
- Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution.
- Characterize solubility via UV-Vis spectroscopy or HPLC with gradient elution.
- Determine melting point via differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can researchers design stability studies to evaluate degradation pathways?
Answer:
- Experimental Design:
- Stress Testing: Expose the compound to heat (40–80°C), UV light, and varying pH (3–10) for 7–14 days .
- Analysis: Monitor degradation via LC-MS or NMR to identify byproducts (e.g., hydrolysis of the cyano or ester groups).
- Key Metrics: Track changes in purity (%) and quantify toxic byproducts (e.g., cyanide release under acidic conditions) .
Q. Table 2: Degradation Risk Factors
| Condition | Observed Risks | Reference |
|---|---|---|
| High pH | Ester hydrolysis | |
| Combustion | Toxic fumes (CN⁻, NOₓ) |
Q. How can contradictory reactivity data (e.g., stability vs. sensitivity) be resolved?
Answer:
- Hypothesis Testing:
- Controlled Experiments: Compare reactivity under inert (N₂) vs. ambient conditions to isolate oxidative or hydrolytic pathways.
- Computational Modeling: Use DFT calculations to predict vulnerable sites (e.g., α,β-unsaturated carbonyl) .
- Cross-Validation: Replicate studies with isotopic labeling (e.g., ¹³C-cyano group) to trace reaction intermediates .
Q. What analytical methods are optimal for characterizing purity and structure?
Answer:
- Methodology:
- Purity: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
- Structural Confirmation: Employ high-resolution MS (HRMS) and 2D NMR (¹H-¹³C HSQC) to resolve stereochemistry .
- Crystallography: For solid-state analysis, grow single crystals via slow evaporation in ethanol/water mixtures .
Q. How can ecological impact assessments address data gaps in toxicity and biodegradability?
Answer:
Q. What strategies optimize synthesis yield while minimizing hazardous intermediates?
Answer:
Q. Table 3: Reaction Optimization Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Solvent | CPME for low toxicity | |
| Catalyst | Pd/C for cross-coupling | |
| Temperature | 60–80°C for ester stability |
Q. How can biological activity be evaluated given limited toxicological data?
Answer:
- Screening Workflow:
- In Vitro Assays: Test kinase inhibition (e.g., EGFR) or cytotoxicity (MTT assay) in cancer cell lines .
- ADME Profiling: Use Caco-2 cells for permeability and microsomal stability studies .
- In Silico Tools: Predict binding affinity via molecular docking (AutoDock Vina) .
Q. What precautions are critical when scaling up reactions for preclinical studies?
Answer:
Q. How can researchers address discrepancies in reported hazard classifications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
